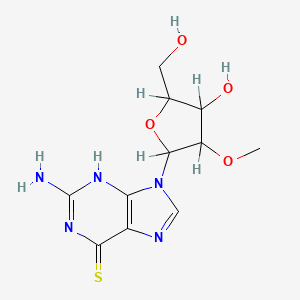![molecular formula C22H30N2O3 B14005026 3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione CAS No. 71471-55-1](/img/structure/B14005026.png)
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[55]undecane-2,4-dione is a complex organic compound that features a piperidine moiety, a spirocyclic structure, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the piperidine and hydroxyphenyl groups through various substitution and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
化学反応の分析
Types of Reactions
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyphenyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and are widely studied for their pharmacological properties.
Spirocyclic compounds: These compounds feature a spirocyclic core and are known for their unique structural and functional properties.
Uniqueness
3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione is unique due to its combination of a piperidine moiety, a spirocyclic structure, and a hydroxyphenyl group. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
71471-55-1 |
|---|---|
分子式 |
C22H30N2O3 |
分子量 |
370.5 g/mol |
IUPAC名 |
3-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C22H30N2O3/c25-19-8-7-18(13-17(19)16-23-11-5-2-6-12-23)24-20(26)14-22(15-21(24)27)9-3-1-4-10-22/h7-8,13,25H,1-6,9-12,14-16H2 |
InChIキー |
ZOZHPTHFOLNFON-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


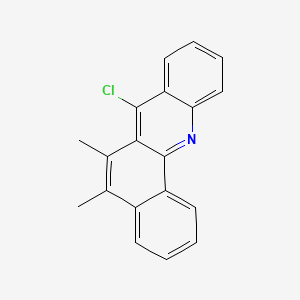
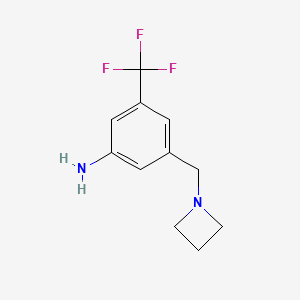
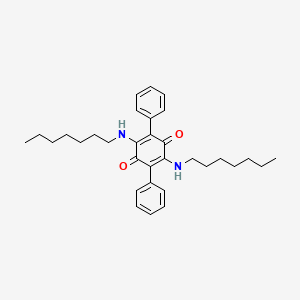
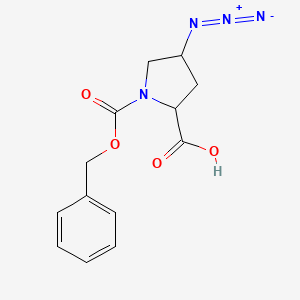
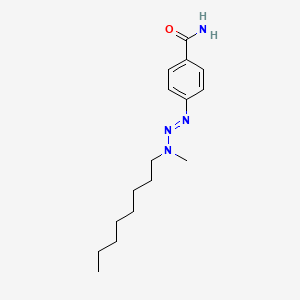
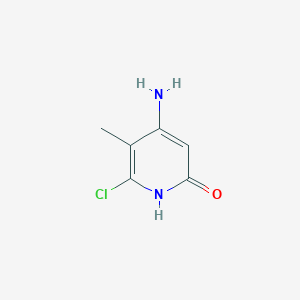
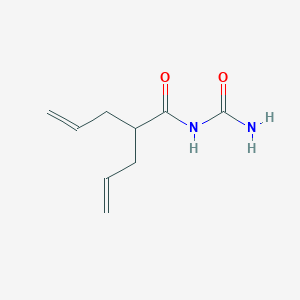
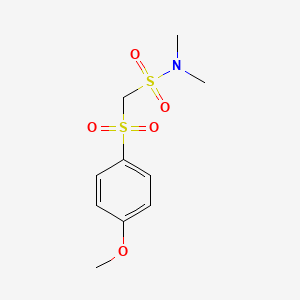
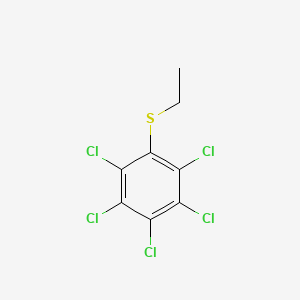
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
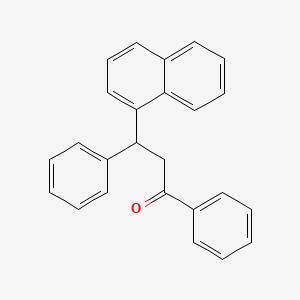
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
